4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one
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Overview
Description
4-([1,1’-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one is a complex organic compound that features a biphenyl group attached to an isoquinolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-([1,1’-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the formation of the biphenyl group followed by its attachment to the isoquinolinone core. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process might also incorporate purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 4-([1,1’-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, this reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-([1,1’-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules
Mechanism of Action
The mechanism by which 4-([1,1’-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. For instance, it may bind to enzymes or receptors, altering their activity and thereby modulating cellular processes .
Comparison with Similar Compounds
- 4-([1,1’-Biphenyl]-2-yl)-5-hydroxyisoquinolin-1(2H)-one
- 4-([1,1’-Biphenyl]-4-yl)-5-hydroxyisoquinolin-1(2H)-one
Comparison: While these compounds share a similar core structure, the position of the biphenyl group can significantly influence their chemical properties and biological activities. The unique positioning in 4-([1,1’-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one may confer distinct reactivity and interaction profiles, making it particularly valuable for specific applications .
Properties
CAS No. |
656234-34-3 |
---|---|
Molecular Formula |
C21H15NO2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
5-hydroxy-4-(3-phenylphenyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C21H15NO2/c23-19-11-5-10-17-20(19)18(13-22-21(17)24)16-9-4-8-15(12-16)14-6-2-1-3-7-14/h1-13,23H,(H,22,24) |
InChI Key |
PYQCAUKKPLMJON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CNC(=O)C4=C3C(=CC=C4)O |
Origin of Product |
United States |
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